Z-His(Z)-OH
Description
Historical Development of Benzyloxycarbonyl (Z/Cbz) Protection in Amino Acid Chemistry
The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group in 1932 by Max Bergmann and Leonidas Zervas marked a revolutionary moment in peptide synthesis. uzh.chbrieflands.com Prior to this, the lack of suitable protecting groups for the amino function of amino acids presented a significant hurdle, often leading to uncontrolled polymerization and the formation of complex, inseparable mixtures. The Z group offered a reliable and selectively removable shield for the amino group, allowing for the controlled, stepwise assembly of peptide chains. wiley-vch.de Its introduction helped to prevent racemization at the chiral center during the formation of the peptide bond. brieflands.com
The Z group is typically introduced using benzyl (B1604629) chloroformate (Z-Cl) and can be removed under various conditions, most notably through catalytic hydrogenolysis or with strong acids like hydrogen bromide in acetic acid. jku.at This versatility made it a cornerstone of solution-phase peptide synthesis for many decades. wiley-vch.deresearchgate.net The stability of Z-protected amino acids, coupled with the straightforward removal of the protecting group, contributed to its widespread adoption. wiley-vch.de
Unique Challenges of Histidine Protection and the Role of Z-His(Z)-OH
Histidine presents a unique set of challenges in peptide synthesis due to the presence of the imidazole (B134444) ring in its side chain. The imidazole moiety is nucleophilic and can cause several side reactions. peptide.com If left unprotected, the imidazole nitrogen can react with the activated carboxyl group of the incoming amino acid, leading to the formation of acyl-imidazole intermediates. peptide.com While these intermediates are often reactive enough to not result in permanent side products, they can reduce the amount of activated amino acid available for the desired peptide bond formation, necessitating the use of excess reagents. peptide.com
A more significant issue is the propensity of histidine to undergo racemization during coupling reactions. peptide.comnih.gov The unprotected imidazole ring can act as a base, catalyzing the epimerization of the activated histidine residue, which leads to the formation of a mixture of stereoisomers that are often difficult to separate. peptide.com
To circumvent these problems, various protecting groups have been developed for the imidazole nitrogen. Early examples included the benzyl (Bzl), 2,4-dinitrophenyl (Dnp), and p-toluenesulfonyl (Tos) groups. peptide.comgoogle.com However, each of these came with its own set of drawbacks. The benzyl group, for instance, requires harsh conditions for its removal, while the Dnp and Tos groups are susceptible to nucleophilic attack. google.comcigb.edu.cu The development of N,1-Bis(benzyloxycarbonyl)-L-Histidine (this compound) provided a solution by protecting both the α-amino group and the imidazole nitrogen with the same type of protecting group, simplifying the deprotection strategy in certain synthetic routes.
Overview of this compound's Importance in Modern Organic and Peptide Synthesis
This compound remains a valuable reagent in both solution-phase and, to a lesser extent, solid-phase peptide synthesis (SPPS). Its primary importance lies in its ability to effectively suppress the side reactions associated with the histidine residue, particularly racemization. peptide.com By protecting the imidazole nitrogen, this compound ensures the stereochemical integrity of the histidine residue during coupling.
The use of the Z group for both the α-amino and side-chain protection offers an orthogonal protection scheme in combination with other protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) in more complex synthetic strategies. jku.at For instance, in a scenario where a Boc group is used for temporary Nα-protection, the Z groups on a histidine residue can serve as permanent protecting groups that are removed at a later stage. rsc.org
While modern peptide synthesis has seen the rise of other protecting groups for histidine, this compound continues to be a reliable and cost-effective option for many applications. Its well-established chemistry and the predictable behavior of the Z group make it a staple in the toolbox of organic and peptide chemists for the synthesis of a wide range of biologically active peptides and other complex organic molecules.
Table 1: Properties of N,1-Bis(benzyloxycarbonyl)-L-Histidine
| Property | Value |
| CAS Number | 35016-67-2 |
| Molecular Formula | C22H21N3O6 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid |
| Synonyms | This compound, N,1-Bis-Cbz-L-histidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXUCKEBNGNEL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521340 | |
| Record name | N,1-Bis[(benzyloxy)carbonyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35016-67-2 | |
| Record name | N,1-Bis[(benzyloxy)carbonyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Z His Z Oh
Direct Synthesis Routes to N,1-Bis(benzyloxycarbonyl)-L-Histidine
The direct synthesis of Z-His(Z)-OH involves the introduction of two benzyloxycarbonyl (Z) protecting groups onto the L-histidine molecule. This process requires careful optimization to ensure high yields and to control the regioselectivity of the protection on the imidazole (B134444) ring.
Optimization of Double Benzyloxycarbonyl Protection Conditions
The double benzyloxycarbonyl protection of L-histidine is typically achieved by reacting L-histidine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comchemsrc.com The reaction involves the protection of both the α-amino group and the imidazole nitrogen of the histidine side chain. total-synthesis.comgoogle.com The conditions for this reaction must be finely tuned to maximize the yield of the desired N,1-bis(benzyloxycarbonyl) product while minimizing side reactions.
Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reagents. Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate, are commonly employed. total-synthesis.com The use of an organic base, such as triethylamine (B128534) or pyridine, in an organic solvent like chloroform (B151607) or THF is another viable approach. total-synthesis.comgoogle.com The temperature is often kept low, ranging from -50°C to room temperature, to control the reactivity of the phosgene (B1210022) derivative, benzyl chloroformate. google.com An excess of benzyl chloroformate is generally used to ensure the complete protection of both nitrogen atoms.
A typical procedure involves dissolving L-histidine in a basic solution and then adding benzyl chloroformate portion-wise while maintaining a controlled temperature. After the reaction is complete, the product is isolated through extraction and purification, often involving crystallization.
Control of Imidazole Regioselectivity (τ vs. π Z-protection)
The imidazole ring of histidine possesses two nitrogen atoms, denoted as π (N-1) and τ (N-3). During the protection reaction, the benzyloxycarbonyl group can attach to either of these nitrogens, leading to two possible regioisomers: Nα,Nπ-bis(benzyloxycarbonyl)-L-histidine and Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine. The relative position of the side chain to the unprotected nitrogen defines the nomenclature.
Controlling the regioselectivity of this protection is a significant challenge in the synthesis of histidine derivatives. nih.govrsc.orgresearchgate.net The electronic and steric properties of the imidazole ring, as well as the reaction conditions, influence the site of acylation. Generally, the Nτ-isomer is the thermodynamically more stable product and is often formed predominantly. glpbio.com However, the Nπ-isomer can also be formed, and mixtures of the two are common. glpbio.com
Strategies to control regioselectivity often involve the use of specific protecting groups on one of the imidazole nitrogens prior to the introduction of the second protecting group. For instance, pre-protection of the Nτ-nitrogen with a group that can be selectively removed later allows for the specific protection of the Nπ-nitrogen. Another approach involves the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. For example, copper-catalyzed N(1)-arylation of protected histidine has been shown to be highly regioselective. rsc.orgresearchgate.net
Convergent and Fragment-Based Synthesis Approaches Involving this compound
In the context of this compound, this protected amino acid can serve as a key building block in a convergent synthesis strategy. For example, a peptide fragment containing this compound can be synthesized and then coupled with other peptide fragments to form a larger peptide chain. This approach allows for the efficient incorporation of the doubly protected histidine residue into the final product.
Fragment-based synthesis, a related concept, involves the assembly of a molecule from smaller, pre-synthesized fragments. This compound can be a crucial component in such a strategy, where it is incorporated into a fragment that is later combined with other fragments to construct the target molecule. This method is often employed in the synthesis of complex natural products and other biologically active compounds.
Advanced Reaction Engineering for this compound Production
The production of this compound on an industrial scale requires the application of advanced reaction engineering principles to optimize efficiency, safety, and cost-effectiveness. bau.edu.jo This involves moving beyond traditional batch reactors to more advanced reactor technologies.
Key areas of focus in advanced reaction engineering for this compound production include:
Continuous Flow Reactors: These systems offer several advantages over batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. acs.org The continuous production of this compound in a flow reactor could lead to higher yields, improved purity, and reduced reaction times.
Process Intensification: This involves the development of smaller, more efficient, and safer production processes. acs.org For this compound synthesis, this could involve the use of microreactors or other intensified reactor designs.
Catalyst and Biocatalyst Development: The use of novel catalysts or enzymes could improve the selectivity and efficiency of the benzyloxycarbonyl protection reaction. acs.org For example, the development of a catalyst that selectively promotes the formation of the desired regioisomer of this compound would be highly beneficial.
Downstream Processing and Purification: The development of more efficient methods for the isolation and purification of this compound is crucial for large-scale production. This could involve the use of advanced chromatographic techniques or crystallization methods.
Process Analytical Technology (PAT): The implementation of real-time monitoring and control of the reaction using techniques such as spectroscopy can ensure consistent product quality and optimize process parameters. acs.org
By applying these advanced reaction engineering principles, the production of this compound can be made more efficient, sustainable, and economical, facilitating its wider use in the synthesis of peptides and other important molecules.
Chemistry of Benzyloxycarbonyl Z Protection in Histidine Derivatives
Mechanism and Selectivity of Z-Protection on Histidine's Functional Groups
The protection of histidine presents a unique challenge due to its two reactive sites: the α-amino group and the nucleophilic imidazole (B134444) side chain. The synthesis of Z-His(Z)-OH involves the sequential protection of both of these functional groups.
Nα-Amino Group Protection by Benzyloxycarbonyl
The initial step is the protection of the α-amino group. This is typically achieved through a nucleophilic substitution reaction where the amine attacks the electrophilic carbonyl carbon of a benzyloxycarbonylating agent. total-synthesis.com The most common reagent for this purpose is benzyl (B1604629) chloroformate (Cbz-Cl). The reaction is generally performed under basic conditions, such as the Schotten-Baumann reaction, using an aqueous carbonate base to neutralize the hydrochloric acid byproduct. total-synthesis.com This reaction effectively converts the primary amino group into a carbamate (B1207046), which is significantly less nucleophilic and basic. wikipedia.org
Imidazole Nitrogen Protection by Benzyloxycarbonyl (Nτ-Z and Nπ-Z)
The imidazole ring of histidine contains two nitrogen atoms, creating two tautomeric forms: the Nτ-H (tele or N3) tautomer and the Nπ-H (pros or N1) tautomer. rsc.orgnih.govresearchgate.net Under neutral conditions, the Nτ-H tautomer is generally more stable. worldscientific.com Protection of the imidazole ring with a second equivalent of benzyl chloroformate leads to the formation of two possible regioisomers: Nτ-Z and Nπ-Z.
Research indicates that the reaction mixture for this compound consists of both the τ-Z and π-Z isomers, with the τ-isomer being the predominantly formed product. glpbio.com The selectivity for the Nτ position over the Nπ position is influenced by factors such as steric hindrance and the electronic properties of the imidazole ring. rsc.orgworldscientific.com The unprotected Nπ nitrogen in Nτ-protected histidine can still act as a base and potentially catalyze racemization during peptide coupling reactions, making full protection of the imidazole ring desirable for minimizing this side reaction. nih.govpeptide.com
Stability and Reactivity Profiles of this compound Protecting Groups
The utility of a protecting group is defined by its stability under various reaction conditions and its selective removability in the presence of other protecting groups.
Stability Under Various Chemical Conditions
The benzyloxycarbonyl group is known for its distinct stability profile. It is generally stable to mildly acidic and basic conditions, which allows for the selective removal of other, more labile protecting groups used in peptide synthesis. total-synthesis.com However, the Z group is susceptible to cleavage under strongly acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF). total-synthesis.comwikipedia.orgarkat-usa.orgjst.go.jp Its most characteristic feature is its lability to catalytic hydrogenolysis. highfine.commasterorganicchemistry.com
| Condition | Stability of Z Group | Reference |
|---|---|---|
| Mild Base (e.g., Piperidine, Na₂CO₃) | Stable | total-synthesis.commasterorganicchemistry.com |
| Mild Acid (e.g., dilute TFA) | Stable | peptide.comtotal-synthesis.com |
| Strong Acid (e.g., HBr/AcOH, HF) | Labile (Cleaved) | total-synthesis.comwikipedia.orgarkat-usa.org |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Labile (Cleaved) | wikipedia.orghighfine.commasterorganicchemistry.com |
Orthogonality within Diverse Protecting Group Schemes
In multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of "orthogonality" is paramount. fiveable.me Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other groups present in the molecule. masterorganicchemistry.comfiveable.me The Z group is a key component of such strategies.
The Z group's cleavage by hydrogenolysis is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. total-synthesis.commasterorganicchemistry.comtotal-synthesis.com This three-way orthogonality allows for complex synthetic designs where the Nα-amino group, C-terminus, and various side chains can be deprotected selectively. masterorganicchemistry.comfiveable.meiris-biotech.de For instance, an Fmoc group can be removed from the N-terminus with a base like piperidine, a Boc group can be removed with an acid like trifluoroacetic acid (TFA), and a Z group can be removed by hydrogenation, all without interfering with one another. masterorganicchemistry.comtotal-synthesis.com
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Fmoc, Boc/tBu |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Z, Boc/tBu |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Z, Fmoc |
Deprotection Strategies for this compound
The removal of the Z groups from both the α-amino and imidazole nitrogen positions is a critical final step to reveal the native histidine residue within a peptide sequence.
The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis. wikipedia.orghighfine.com This reaction is typically carried out using a palladium-based catalyst, such as palladium on charcoal (Pd/C), under an atmosphere of hydrogen gas. wikipedia.org The reaction proceeds via reduction, breaking the benzyl-oxygen bond to release the unprotected amine and toluene (B28343), with the intermediate carbamic acid spontaneously decarboxylating to yield carbon dioxide. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene in the presence of a catalyst, can also be employed. total-synthesis.com
Alternatively, strong acids can be used for deprotection. A solution of hydrogen bromide in glacial acetic acid (HBr/AcOH) is effective at cleaving the Z group, proceeding through an Sₙ2 mechanism after protonation of the carbamate. total-synthesis.comarkat-usa.orgrsc.org This method is harsher and less selective than hydrogenolysis and is typically reserved for substrates that are incompatible with hydrogenation (e.g., those containing sulfur or other reducible functional groups). highfine.com
| Method | Reagents | Byproducts | Key Characteristics |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst | Toluene, CO₂ | Mild, neutral pH, highly selective. total-synthesis.comwikipedia.org |
| Strong Acid Cleavage | HBr in Acetic Acid | Benzyl bromide, CO₂ | Harsh conditions, useful for hydrogenation-sensitive substrates. total-synthesis.comarkat-usa.org |
Compound Names Table
| Abbreviation/Systematic Name | Full Compound Name |
|---|---|
| This compound | Nα,N(im)-bis(benzyloxycarbonyl)-L-histidine |
| Z-His-OH | Nα-benzyloxycarbonyl-L-histidine |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Cbz-Cl | Benzyl chloroformate |
| TFA | Trifluoroacetic acid |
| HBr/AcOH | Hydrogen bromide in acetic acid |
Catalytic Hydrogenation for Z-Group Cleavage
Catalytic hydrogenation is the mildest and one of the most common methods for the deprotection of the Z-group. masterorganicchemistry.comrsc.org The process involves the hydrogenolysis of the benzylic C-O bond, which breaks the carbamate and liberates the free amine. masterorganicchemistry.com This reaction is typically carried out at room temperature and atmospheric pressure, using hydrogen gas in the presence of a metal catalyst. organic-chemistry.org
The general reaction for the cleavage of a Z-group is: R-NH-Z + H₂ --(Catalyst)--> R-NH₂ + Toluene + CO₂
The mechanism involves the adsorption of the Z-protected substrate onto the surface of the metal catalyst. masterorganicchemistry.com Hydrogen gas is also adsorbed and activated on the metal surface, often leading to the formation of metal hydrides. masterorganicchemistry.comrsc.org The subsequent transfer of hydrogen to the substrate results in the cleavage of the carbon-oxygen bond of the benzyl group, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. rsc.orgmasterorganicchemistry.com
Key aspects of catalytic hydrogenation for Z-group cleavage include:
Catalysts : The most frequently used catalyst is palladium on an activated carbon support (Pd/C). organic-chemistry.orgresearchgate.net Other catalysts like palladium black are also employed. researchgate.net The catalyst is heterogeneous, meaning it does not dissolve in the reaction medium, allowing for easy removal by filtration upon reaction completion.
Hydrogen Donors : While gaseous hydrogen (H₂) is standard, catalytic transfer hydrogenation offers an alternative where hydrogen is generated in situ from a donor molecule. researchgate.net Common hydrogen donors include ammonium formate and hydrazine, which can lead to rapid deprotection at room temperature. researchgate.net
Solvents : A variety of solvents can be used, with methanol, ethanol, and dimethylformamide (DMF) being common choices. researchgate.net
Selectivity : Catalytic hydrogenation is highly selective for the Z-group and other benzyl-type protecting groups. It is compatible with many other protecting groups used in peptide synthesis, such as Boc and Fmoc, and does not typically cause racemization. researchgate.net However, it can also reduce other susceptible functional groups like alkenes, alkynes, and nitro groups. rsc.org
In the context of this compound, catalytic hydrogenation can effectively remove both Z-groups. However, the conditions must be carefully controlled to ensure complete deprotection without side reactions.
Table 1: Examples of Catalytic Hydrogenation Conditions for Z-Group Cleavage
| Substrate Type | Catalyst | Hydrogen Source | Solvent / Conditions | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Z-protected peptides | Palladium/Carbon (Pd/C) | Ammonium Formate | Methanol or DMF, Room Temp. | Rapid removal of Z-group | researchgate.net |
| Z-protected peptides | Palladium Black | Hydrazine | 50°C | Reductive removal of Z and nitro groups | researchgate.net |
| General Z-amines | Pd(OAc)₂ and Charcoal | H₂ | Methanol, Room Temp. | In situ preparation of active Pd/C for clean hydrogenation | organic-chemistry.org |
Acid-Mediated and Other Cleavage Methods
When catalytic hydrogenation is not feasible, for instance, in the presence of sulfur-containing amino acids (which can poison the catalyst) or other reducible functional groups, acid-mediated cleavage provides a robust alternative. researchgate.net This method, however, employs significantly harsher conditions.
The most common reagents for acidic cleavage of the Z-group are strong acids such as:
Hydrogen bromide (HBr) in glacial acetic acid researchgate.netpeptide.com
Liquid hydrogen fluoride (HF) researchgate.netpeptide2.com
Trifluoroacetic acid (TFA), often at elevated temperatures or in combination with other reagents researchgate.netthermofisher.com
Trifluoromethanesulfonic acid (TFMSOTf) peptide.compeptide.com
The mechanism involves protonation of the carbamate, followed by cleavage to generate a stable benzyl cation. This carbocation is highly reactive and can lead to undesired side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. peptide.comrsc.org To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that trap the carbocations. Common scavengers include anisole, thioanisole, phenol, and triisopropylsilane (B1312306) (TIS). thermofisher.comrsc.org
For this compound, the use of strong acids will not only cleave the Z-groups but also protonate the basic imidazole ring. The choice of acid and scavenger is critical to ensure complete deprotection and maintain the integrity of the final peptide. thermofisher.comrsc.org While the Z-group is stable to the milder acidic conditions used to remove a Boc group (e.g., 50% TFA in DCM), it is cleaved by the stronger acids typically used for final deprotection from a solid-phase resin. peptide.compeptide.com
Other, less common methods for Z-group removal include the use of Lewis acids like boron tribromide (BBr₃) or enzymatic cleavage. researchgate.netnih.gov Penicillin acylases and other specific urethane (B1682113) hydrolases have shown the ability to cleave Z-groups under mild, aqueous conditions, offering a green chemistry alternative, though this is not yet a mainstream method in peptide synthesis. rsc.orgnih.gov
Table 2: Common Acidic Reagents for Z-Group and Peptide Cleavage
| Reagent Cocktail | Target Protecting Groups | Key Features | Reference(s) |
|---|---|---|---|
| HBr in Acetic Acid | Z, Boc, Benzyl esters | Classic, strong cleavage conditions. | researchgate.netpeptide.com |
| Liquid Hydrogen Fluoride (HF) | Z, Boc, Tos, Bzl, and most benzyl-based groups | Highly effective but requires specialized equipment due to toxicity. Used with scavengers. | researchgate.netpeptide2.com |
| Trifluoroacetic Acid (TFA) / H₂O (95/5) | Boc, tBu, Trt, Pbf | Standard for Fmoc-SPPS final cleavage. Removes many side-chain groups but not Z-group under standard conditions. | thermofisher.com |
| TFA / TIS / H₂O (95/2.5/2.5) | Boc, tBu, Trt, Pbf | A common cleavage cocktail for Fmoc synthesis; TIS acts as a scavenger. | rsc.org |
Chemical Reactivity and Mechanistic Aspects of Z His Z Oh in Peptide Synthesis
Incorporation of Z-His(Z)-OH into Peptide Chains
The successful incorporation of an amino acid into a growing peptide chain depends on the efficiency of the coupling reaction and the compatibility of the protecting groups with the chosen synthesis strategy. The Z-group, while historically significant, has distinct applications and limitations in modern peptide synthesis methodologies. researchgate.net
The use of the benzyloxycarbonyl (Z) group for Nα-protection has limited application in contemporary Solid-Phase Peptide Synthesis (SPPS). peptide.combachem.com SPPS relies on an orthogonal protection strategy, where the Nα-protecting group is removed repeatedly under conditions that leave the side-chain protecting groups and the resin linkage intact. peptide.com The most common strategies are Boc/Bzl and Fmoc/tBu. researchgate.net
The Z-group is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid, conditions that are often incompatible with standard SPPS linkers and side-chain protecting groups. researchgate.netuwec.edu For instance, the acid-lability of many resins and side-chain protections used in the Boc strategy would lead to premature cleavage. Therefore, this compound is not a standard building block for SPPS, and its coupling efficiency in this context is not widely documented. The primary role of Z-protection is found in solution-phase synthesis. bachem.com
Z-protected amino acids, including this compound, have been extensively utilized in solution-phase peptide synthesis. researchgate.netbachem.com In this classical approach, intermediates are isolated and purified after each coupling and deprotection step. The Z-group is valued in this method for several reasons:
Suppression of Racemization : Urethane-type protecting groups like Z, Boc, and Fmoc are known to suppress racemization during peptide bond formation. researchgate.netbachem.com
Crystalline Derivatives : Z-protected amino acids and peptides are often stable, crystalline solids, which facilitates purification by recrystallization. researchgate.net
Versatile Deprotection : The Z-group can be removed under various conditions, most commonly catalytic hydrogenolysis, which is mild and does not affect most other protecting groups, allowing for orthogonal strategies even within solution-phase synthesis. researchgate.netrsc.org
This compound can be activated using standard coupling reagents (e.g., carbodiimides like DCC or EDC, often with additives like HOBt) to form a peptide bond with the free amino group of another amino acid or peptide fragment. bachem.comorgsyn.org Its application is particularly relevant for the synthesis of shorter peptides or protected peptide fragments that may later be used in fragment condensation strategies. peptide.com
Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Stereochemical Integrity and Racemization Prevention
Histidine is one of the amino acids most prone to racemization during peptide synthesis. nih.govpeptide.com The loss of stereochemical integrity is a major concern as it leads to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide. nih.govresearchgate.net
Racemization of an activated amino acid can occur through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate. bachem.commdpi.comhighfine.com
Direct Enolization : A base can directly abstract the proton from the α-carbon (Cα-H) of the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers. mdpi.com
Oxazolone (B7731731) Formation : The activated carboxyl group can be attacked intramolecularly by the Nα-carbonyl oxygen, forming a cyclic oxazolone. The Cα-H in the oxazolone is highly acidic and readily abstracted by even weak bases, leading to a chiral-unstable intermediate that rapidly racemizes. bachem.commdpi.com
For histidine, the racemization process is significantly accelerated by the imidazole (B134444) ring in its side chain. nih.govpeptide.com The unprotected imidazole π-nitrogen (Nπ) acts as an intramolecular base, promoting the abstraction of the Cα-proton and facilitating racemization. peptide.comnih.govmdpi.com Even when the Nα-amino group is protected with a urethane-type group like Z, which generally suppresses oxazolone formation, the basicity of the histidine side chain presents a persistent risk of racemization. bachem.commdpi.com
Protecting the imidazole ring is the most effective strategy to preserve the chiral integrity of histidine during coupling reactions. nih.govacs.org The protection prevents the side chain from acting as an internal base. mdpi.com In this compound, the imidazole nitrogen is protected by a second benzyloxycarbonyl (Z) group.
The location of the protecting group on the imidazole ring—either on the π-nitrogen (Nπ, also denoted N-3) or the τ-nitrogen (Nτ, also denoted N-1)—is critical. It is the Nτ atom that is believed to function directly as the base catalyst for racemization. mdpi.combris.ac.uk Therefore, protecting groups on the Nτ-position are considered most effective at suppressing this side reaction. bris.ac.uk
Various protecting groups have been developed for the histidine imidazole ring, each with different efficacy in preventing racemization and different cleavage conditions.
| Protecting Group | Typical Nα-Protection | Racemization Suppression | Notes |
|---|---|---|---|
| Trityl (Trt) | Fmoc | Low | Does not effectively prevent racemization, especially with base-mediated coupling methods. nih.govrsc.org Racemization increases with pre-activation time. nih.gov |
| Benzyloxymethyl (Bom) | Boc | High | Attached at the Nπ-nitrogen, it is very effective in suppressing racemization but can be costly. peptide.comnih.gov |
| t-Butoxymethyl (Bum) | Fmoc | High | An Nτ-protecting group designed to reliably suppress racemization during esterification and coupling. bris.ac.uk |
| Methoxybenzyloxymethyl (MBom) | Fmoc | High | Effectively reduces epimerization compared to Trt, especially under microwave heating conditions. nih.govpeptide.com |
| Benzyloxycarbonyl (Z) | Z / Boc | Moderate to High | The electron-withdrawing nature of the Z-group reduces the basicity of the imidazole ring, thus lowering the tendency for racemization. uwec.edu |
The Z-group on the imidazole of this compound is an electron-withdrawing group, which reduces the nucleophilicity and basicity of the nitrogen atom it protects. This deactivation of the imidazole ring is key to its function in minimizing racemization during the activation and coupling steps of peptide synthesis.
Investigating Cα-Racemization Pathways in Z-Protected Histidine[4],
Isomeric Considerations of Protected Histidine: Focus on this compound Derivatives
When discussing isomers in the context of protected histidine derivatives like this compound, two main types are relevant: stereoisomers (enantiomers and diastereomers) and regioisomers.
Stereoisomers : As discussed, the primary concern is racemization, the conversion of the L-amino acid into a mixture of L- and D-enantiomers. researchgate.net When a racemized histidine is incorporated into a peptide, it creates a diastereomeric peptide, which can have different chemical properties and biological activity. researchgate.net The use of Z-protection on both the alpha-amino and imidazole groups, as in this compound, is a strategy designed to maintain stereochemical purity. researchgate.netmdpi.com
Regioisomers : The imidazole ring of histidine has two nitrogen atoms, Nπ and Nτ, that can be substituted. This leads to the formation of two possible regioisomers when a single protecting group is introduced onto the side chain. The synthesis of a protected histidine can result in a mixture of Nπ- and Nτ-protected isomers. bris.ac.uk For instance, the synthesis of N-Bum-protected histidine derivatives can yield both isomers, which then require separation. bris.ac.uk In the case of this compound, the nomenclature usually implies that the Nα and Nτ atoms are protected. The precise control of which nitrogen is protected is crucial, as the position of the protecting group significantly impacts the suppression of racemization. mdpi.combris.ac.uk
The term "Z-isomer" can also refer to the geometric isomerism around a double bond (Zusammen, "together"). docbrown.infomasterorganicchemistry.comuou.ac.in However, in the context of the compound name this compound, "Z" exclusively refers to the benzyloxycarbonyl protecting group, named in honor of its developer, Leonidas Zervas. bachem.com There are no carbon-carbon double bonds in the core structure of this compound that would give rise to E/Z isomerism.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Nα,Nτ-dibenzyloxycarbonyl-L-histidine | This compound |
| Benzyloxycarbonyl | Z or Cbz |
| tert-Butyloxycarbonyl | Boc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC |
| 1-Hydroxybenzotriazole | HOBt |
| Trityl | Trt |
| Benzyloxymethyl | Bom |
| t-Butoxymethyl | Bum |
Tautomerism and Regioisomers of Imidazole Protection (τ-Z vs. π-Z)
The imidazole side chain of histidine possesses two nitrogen atoms, designated as π-nitrogen (Nπ, N-1) and τ-nitrogen (Nτ, N-3), which can lead to the formation of tautomers and regioisomers upon substitution. rsc.orgresearchgate.net In the context of N-benzyloxycarbonyl (Z) protection, the selective acylation of one of these nitrogens is a critical aspect of peptide synthesis. The unprotonated imidazole ring can exist in two tautomeric forms, the Nτ-H and the Nπ-H tautomers. researchgate.net The Nτ-H tautomer is generally the predominant form in neutral, unprotonated histidine. researchgate.net
During the introduction of the Z-protecting group onto the imidazole ring of an Nα-protected histidine, a mixture of Nπ-Z and Nτ-Z regioisomers can be formed. The reaction of an Nα-protected histidine with an acylating agent typically yields the Nτ-protected imidazole as the major product. ug.edu.pl However, from a mechanistic standpoint, particularly concerning the suppression of racemization during peptide coupling, protection at the Nπ position is often preferred. ug.edu.pl This is because the Nπ-nitrogen is directly implicated in the mechanisms that lead to racemization. ug.edu.pl
The relative stability of the π-Z and τ-Z isomers is influenced by several factors, including steric hindrance and electronic effects imparted by the protecting group and the surrounding molecular environment. While specific thermodynamic data for the this compound tautomers is not extensively documented in readily available literature, studies on related protected histidine derivatives provide insights. For instance, in phosphohistidine, the π-phosphorylated isomer is thermodynamically less stable and more prone to hydrolysis than its τ-phosphorylated counterpart. rsc.orgnih.gov This suggests that the electronic properties of the substituent on the imidazole nitrogen play a significant role in the stability of the respective regioisomers.
The identification of the specific regioisomer, whether π-Z or τ-Z, is crucial for understanding the subsequent reactivity of the protected histidine derivative. 1H-15N heteronuclear multiple-bond correlation (HMBC) NMR spectroscopy has proven to be a facile method for determining the location of the protecting group on the imidazole ring. nih.gov This technique relies on the three-bond correlation between the histidine side-chain β-protons (Hβ) and the imidazole Nπ-nitrogen. nih.gov The chemical shift of the substituted imidazole nitrogen consistently appears at a lower field (δ) compared to the unsubstituted nitrogen, allowing for an unambiguous assignment of the protecting group's position. nih.gov
Table 1: General Characteristics of π-Z and τ-Z Imidazole Protection in Histidine Derivatives
| Feature | π-Z Protected Histidine | τ-Z Protected Histidine |
| Point of Attachment | Protection is on the Nπ (N-1) nitrogen of the imidazole ring. | Protection is on the Nτ (N-3) nitrogen of the imidazole ring. |
| Formation | Generally the minor product in direct acylation reactions. ug.edu.pl | Often the major product in direct acylation reactions. ug.edu.pl |
| Effect on Racemization | Preferred for minimizing racemization during peptide coupling. ug.edu.pl | Less effective at preventing racemization compared to Nπ protection. ug.edu.pl |
| Relative Stability | May be thermodynamically less stable depending on the protecting group. nih.gov | Often the thermodynamically more stable isomer. nih.gov |
| Identification | Can be identified using techniques like 1H-15N HMBC NMR. nih.gov | Can be identified using techniques like 1H-15N HMBC NMR. nih.gov |
Conformational Analysis of this compound during Synthesis
The conformational properties of this compound are a key determinant of its reactivity and behavior during peptide synthesis. The conformation of a peptide backbone is primarily defined by the torsional angles Φ (Phi, C'-N-Cα-C') and ψ (Psi, N-Cα-C'-N). uzh.ch For amino acid derivatives like this compound, the conformation is also influenced by the χ (chi) angles of the side chain and the orientation of the Nα-benzyloxycarbonyl (Z) protecting group.
Computational studies and experimental data from techniques like Nuclear Overhauser Effect (NOE) spectroscopy on similar molecules reveal that intramolecular hydrogen bonds and dispersion interactions play a significant role in stabilizing specific conformers. nih.govnih.gov For Z-protected amino acids, there is often a preference for folded or extended conformations depending on the solvent environment and the potential for hydrogen bonding between the Z-group's carbonyl oxygen or urethane (B1682113) NH and other parts of the molecule. nih.gov
In this compound, the presence of two bulky Z-groups, one at the α-amino position and one on the imidazole ring, introduces significant steric constraints. These constraints will heavily influence the accessible conformational space, particularly the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Nδ) side-chain torsion angles. The relative orientation of the two benzyl (B1604629) groups can lead to various folded and extended structures, potentially stabilized by π-π stacking interactions between the aromatic rings. acs.org
The conformation of this compound is not static and will fluctuate in solution. The dynamic equilibrium between different conformers can impact the accessibility of the carboxyl group for activation and coupling, as well as the steric hindrance presented to the incoming nucleophile during peptide bond formation. For instance, a conformation where the side-chain Z-group folds back over the N-terminal region could sterically hinder the coupling reaction.
Table 2: Key Torsional Angles Influencing the Conformation of this compound
| Torsional Angle | Description | Atoms Defining the Angle | Significance for this compound |
| Φ (Phi) | Defines the rotation around the N-Cα bond. | C'(-1)-N-Cα-C' | Influences the overall backbone conformation and is constrained by the bulky Z-group. |
| ψ (Psi) | Defines the rotation around the Cα-C' bond. | N-Cα-C'-N(+1) | Determines the orientation of the carboxyl group for activation and coupling. |
| ω (Omega) | Defines the rotation around the peptide bond. | Cα(-1)-C'(-1)-N-Cα | For the Z-group urethane bond, it is typically planar and trans. |
| χ1 (Chi-1) | Side-chain rotation around the Cα-Cβ bond. | N-Cα-Cβ-Cγ | Heavily influenced by steric interactions with the Nα-Z group and the imidazole Z-group. |
| χ2 (Chi-2) | Side-chain rotation around the Cβ-Cγ bond. | Cα-Cβ-Cγ-Nδ | Determines the orientation of the protected imidazole ring relative to the backbone. |
Advanced Applications of Z His Z Oh in Chemical Biology and Material Science
Design and Synthesis of Histidine-Containing Peptidomimeticsresearchgate.netnih.govmdpi.comrsc.org
Peptidomimetics are compounds designed to mimic peptides but with modified structures to enhance properties like stability and bioavailability. wjarr.com Histidine is a crucial amino acid in many biologically active peptides due to the chemical properties of its imidazole (B134444) ring, which is often involved in receptor recognition. mdpi.com
The design of peptidomimetics with specific three-dimensional structures is a major focus in medicinal chemistry. mdpi.com Constraining the conformational flexibility of amino acid residues within a peptide is a powerful strategy to modulate biological activity. researchgate.net The Z-group protection in Z-His(Z)-OH plays a role in influencing the χ (chi) torsional angles of the histidine side chain, which are critical for its interaction with receptors. mdpi.com
Strategies to achieve conformational constraint include the introduction of double bonds (dehydro-amino acids) or cyclopropane (B1198618) rings. wjarr.com For instance, the synthesis of α,β-dehydro-histidine with a specific Z geometry around the double bond has been reported, leading to a conformationally restricted analogue. mdpi.com While direct research on this compound's ability to induce conformational constraint is not extensively detailed, the principle of using protecting groups to influence stereochemistry and conformation is well-established in peptidomimetic design. thieme-connect.de The Z-protection strategy is a common method in peptide synthesis to prevent unwanted side reactions, thereby ensuring the integrity of the desired peptide sequence. vulcanchem.com
Table 1: Strategies for Inducing Conformational Constraint in Amino Acids
| Strategy | Description | Example | Reference |
| α,β-Unsaturation | Introduction of a double bond between the α and β carbons. | α,β-dehydro-histidine (ΔZ-His) | mdpi.com |
| Cyclopropanation | Insertion of a cyclopropane ring at the Cα-Cβ bond. | Cyclopropyl-amino acids | wjarr.com |
| Side-Chain Alkylation | Introduction of alkyl substituents on the β-carbon or side chain. | β- and side chain alkyl substituted amino acids | mdpi.com |
| Backbone Modification | N-methylation of the amide backbone. | N-methylated peptides | researchgate.net |
The conformation of a peptide ligand is paramount for its bioactivity, as it dictates how the side chains, which are crucial for interaction, are presented to a receptor. mdpi.com By incorporating conformationally constrained histidine analogues, researchers can probe the specific spatial arrangement required for optimal binding and biological activity. researchgate.net
Histidine's imidazole ring is frequently a key player in molecular recognition and binding. mdpi.com Altering its conformational freedom can significantly impact the affinity and selectivity of a peptidomimetic for its target receptor. For example, introducing a polar histidine into a normally nonpolar binding cavity can negatively affect ligand binding. researchgate.net The precise orientation of the imidazole group, governed by the χ1 and χ2 torsional angles, is critical for interactions such as hydrogen bonding and π-stacking, which are often essential for receptor recognition. mdpi.com The bioactivity of peptides is highly dependent on their structure, amino acid sequence, and the composition of their positions within the structure. imrpress.com Bioactive peptides can exert their effects through various mechanisms, including enzyme inhibition and receptor modulation. nih.gov
Conformationally Constrained Histidine Residues Utilizing Z-Protection
Role in Enzyme Inhibitor Development and Drug Discovery
Enzyme inhibitors are vital tools in biochemical research and are the basis for many therapeutic drugs. peptide.co.jp Peptidomimetics are often designed as enzyme inhibitors. biosynth.com The histidine residue is a common feature in the active sites of enzymes and in peptides that act as enzyme inhibitors.
This compound serves as a precursor in the synthesis of peptide-based enzyme inhibitors. For instance, peptides containing histidine can be designed to inhibit specific enzymes involved in metabolic pathways. The synthesis of such inhibitors often involves coupling Z-protected amino acids, like this compound, to form a peptide chain with a specific sequence that mimics the natural substrate of the enzyme. peptide.co.jp The development of small molecule enzyme inhibitors is a crucial area of drug discovery, and protected amino acids are indispensable building blocks in this process. peptide.co.jp
Table 2: Examples of Z-Protected Peptides in Research
| Compound | Application/Significance | Reference |
| Z-His-Phe-Phe-OEt | Investigated for potential anticancer and enzyme inhibitory effects. | |
| Z-Pro-Leu-OH | Shown to be an effective inhibitor of L-amino acid oxidase. | biosynth.com |
| Z-Leu-Leu-Leu-H (aldehyde) | A typical structure of a synthetic enzyme inhibitor. | peptide.co.jp |
| Z-Ala–Ile-OH | A dipeptide building block for self-assembling biomaterials. | iucr.orgnih.gov |
This compound as a Building Block for Non-Peptidic Scaffolds
Beyond its use in peptide synthesis, this compound and other protected amino acids are valuable starting materials for creating non-peptidic scaffolds. These scaffolds serve as frameworks for developing novel bioactive molecules. 5z.com The field of medicinal chemistry has seen significant progress with the discovery of small synthetic molecules that mimic natural peptides without being susceptible to proteolytic degradation. acs.org
The imidazole ring of histidine can be used to construct fused heterocyclic systems, which are common motifs in drug molecules. mdpi.com For example, after protecting the amine group, the histidine imidazole ring can undergo cyclization reactions to form more complex heterocyclic cores. mdpi.com This approach allows for the creation of diverse molecular architectures that can be explored for various biological activities. Nonproteinogenic amino acids, which are not one of the 20 common protein-building amino acids, are frequently used as building blocks for bioactive peptide scaffolds. nih.gov The use of molecular scaffolds allows for the presentation of different structural elements in a defined three-dimensional space, which is a key strategy in combinatorial chemistry and drug discovery. 5z.com
Analytical and Computational Studies on Z His Z Oh
Advanced Spectroscopic Characterization Techniques for Z-His(Z)-OH (beyond basic identification)
While basic spectroscopic methods like 1D ¹H NMR and standard mass spectrometry are used for routine identification, a deeper understanding of this compound's complex structure requires more advanced techniques. These methods are crucial for elucidating stereochemistry, conformational preferences, and intramolecular interactions.
Advanced methodologies for the characterization of this compound include:
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. mdpi.com A COSY spectrum establishes proton-proton coupling networks, helping to trace the spin systems of the histidine backbone and the benzyl (B1604629) groups. HSQC and HMBC correlate protons with directly attached (one-bond) and long-range (two- or three-bond) carbons, respectively, allowing for unambiguous assignment of all ¹H and ¹³C signals. mdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing critical data on the molecule's preferred conformation in solution. acs.org
High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. msu.edu This high accuracy allows for the determination of the precise elemental composition, confirming the molecular formula (C₂₂H₂₁N₃O₆) and distinguishing it from other compounds with the same nominal mass. msu.edu
Raman Spectroscopy: This technique provides information about molecular vibrations and is complementary to infrared (IR) spectroscopy. springerprofessional.de It can be used to identify specific functional groups and can also serve as a sensitive probe for conformational isomers, as different conformers may exhibit unique vibrational modes. sci-hub.box
The following table presents hypothetical, yet representative, 2D NMR (HSQC) data for this compound, illustrating the correlation between proton and carbon signals.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached ¹H | Predicted ¹H Shift (ppm) |
| C=O (acid) | 173-176 | - | - |
| C=O (Z-groups) | 155-157 | - | - |
| Imidazole (B134444) C2 | 138-140 | H-2 | 7.8-8.2 |
| Imidazole C4/5 | 134-136 | - | - |
| Imidazole C5/4 | 116-118 | H-5/4 | 7.0-7.3 |
| Benzyl CH₂ (α-N) | 67-69 | CH₂ | 5.1-5.3 |
| Benzyl CH₂ (im-N) | 69-71 | CH₂ | 5.3-5.5 |
| Aromatic C (Benzyl) | 127-137 | CH (aromatic) | 7.2-7.5 |
| α-CH | 53-56 | α-H | 4.5-4.8 |
| β-CH₂ | 28-32 | β-H | 3.1-3.4 |
Note: This table contains predicted chemical shifts for illustrative purposes, based on typical values for the constituent functional groups.
Computational Modeling and DFT Studies of this compound Structure and Reactivity
Computational chemistry provides a powerful lens for examining molecular properties at an atomic level, complementing experimental data. e3s-conferences.org Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT studies are instrumental in exploring its conformational possibilities and predicting its reactivity. sci-hub.box
Conformational Energy Landscape Analysis
A molecule as flexible as this compound, with multiple rotatable single bonds, can exist in numerous conformations. The collection of these conformations and their relative energies is known as the conformational energy landscape. rsc.org Mapping this landscape is crucial for understanding which shapes the molecule is most likely to adopt and how it might change its shape. researchgate.net
Computational methods can systematically explore the potential energy surface of the molecule by rotating its bonds. researchgate.net For each generated conformation, DFT calculations can determine its stability (potential energy). The results allow for the identification of local and global energy minima, which correspond to stable and metastable conformers. rsc.orgacs.org This analysis reveals the most probable three-dimensional structures of the molecule and the energy barriers that separate them. rsc.org
The table below shows a hypothetical conformational energy analysis for this compound, highlighting the relative stabilities of different conformers.
| Conformer ID | Description of Key Dihedral Angle(s) | Relative Energy (kcal/mol) (DFT Calculation) | Population (%) at 298 K |
| Conf-1 | Global Minimum (e.g., extended side chain) | 0.00 | 75.1 |
| Conf-2 | Folded (e.g., π-stacking between benzyl and imidazole) | 1.25 | 13.3 |
| Conf-3 | Alternative side-chain orientation | 1.80 | 5.8 |
| Conf-4 | High-energy conformer | > 3.00 | < 1.0 |
Note: This table is a representative example of data obtained from conformational analysis. The specific values and descriptions are hypothetical.
Transition State Modeling for Reaction Pathways
Beyond static structures, computational modeling can elucidate the mechanisms of chemical reactions involving this compound. A key aspect of this is transition state (TS) modeling. A transition state is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. e3s-conferences.orgpnas.org
Using DFT, researchers can model the entire reaction coordinate from reactants to products. This involves locating the specific geometry of the transition state and calculating its energy. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. e3s-conferences.org This modeling can be applied to understand the synthesis of this compound or its subsequent reactions, such as deprotection or peptide coupling. By comparing the activation energies of different possible pathways, chemists can predict which reaction mechanism is more favorable. msu.eduharvard.edu
A hypothetical energy profile for a reaction involving this compound is presented below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Reagent) | 0.00 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Intermediate | -5.4 |
| 4 | Transition State 2 (TS2) | +10.8 |
| 5 | Products | -12.6 |
Note: This table provides a hypothetical reaction energy profile derived from transition state calculations to illustrate the concept.
Emerging Research Directions for Z His Z Oh
Sustainable and Green Chemistry Approaches in Z-His(Z)-OH Synthesis
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including protected amino acids like this compound. The focus is on developing more environmentally benign and efficient manufacturing processes.
Conventional synthesis of this compound involves the use of benzyl (B1604629) chloroformate, often in the presence of organic solvents and bases, which can generate significant waste. Modern research is exploring several avenues to create more sustainable synthetic routes.
Enzymatic Synthesis: One of the most promising green approaches is the use of enzymes as catalysts. Proteases, such as papain, have been shown to catalyze the formation of peptide bonds and could potentially be adapted for the introduction of the Z-group onto the amino and imidazole (B134444) moieties of histidine. acs.orgacs.orgresearchgate.net Enzymatic reactions are typically performed in aqueous solutions under mild conditions, reducing the need for harsh organic solvents and high temperatures. researchgate.net While direct enzymatic synthesis of this compound has not been extensively reported, the successful enzymatic synthesis of other Z-protected amino acids suggests its feasibility. acs.orgacs.orgresearchgate.net
Alternative Solvents and Reaction Conditions: Researchers are investigating the replacement of traditional, often hazardous, solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. glpbio.com Propylene (B89431) carbonate, for example, has emerged as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis. glpbio.com Furthermore, techniques such as microwave-assisted synthesis are being explored to accelerate reaction times and improve energy efficiency in the synthesis of related heterocyclic compounds. medchemexpress.com The application of such technologies to the synthesis of this compound could lead to more sustainable production methods.
Minimal Protection Strategies: A broader trend in green peptide chemistry is the use of minimal protection strategies, which reduces the number of synthetic steps and, consequently, the amount of waste generated. nih.govresearchgate.net While this compound is a fully protected derivative, research into selectively protecting only one of the nitrogen atoms in histidine could offer greener alternatives for specific applications.
The table below summarizes potential green chemistry approaches for the synthesis of protected amino acids, which could be applicable to this compound.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Enzymatic Catalysis | Use of biodegradable catalysts (enzymes), reactions in aqueous media, high selectivity, mild reaction conditions. |
| Green Solvents | Replacement of hazardous solvents (e.g., DMF, DCM) with more benign alternatives like propylene carbonate or water, reducing environmental impact and improving safety. glpbio.comrsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. medchemexpress.com |
| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and potential for continuous manufacturing, leading to higher efficiency and less waste. nih.gov |
Development of this compound-Derived Probes and Conjugates
The unique structural features of this compound, particularly the presence of two benzyloxycarbonyl (Z) groups, make it an interesting candidate for the development of molecular probes and bioconjugates. These tools are invaluable for studying biological processes, from protein structure and function to cellular imaging.
Fluorescent Probes: By chemically modifying one of the Z-groups or the carboxylic acid moiety, a fluorescent dye could be attached to the this compound scaffold. Such a fluorescently labeled histidine derivative could be incorporated into peptides or proteins to study their localization, interactions, and conformational changes within a cellular environment. While direct examples with this compound are yet to be published, the general strategies for creating fluorescently labeled amino acids are well-established and could be adapted. google.comresearchgate.netmdpi.com
Bioconjugation: The process of chemically linking molecules to biomolecules, known as bioconjugation, is a cornerstone of modern biotechnology. thermofisher.com this compound could serve as a linker molecule, connecting a payload (e.g., a drug, an imaging agent) to a biological target. The carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, while the protected nitrogens of the histidine ring prevent unwanted side reactions. Research into chemoselective histidine bioconjugation highlights the potential for developing novel strategies that could be adapted for this compound derivatives. nih.govchemrxiv.org
Probes for Structural Biology: The incorporation of modified amino acids into proteins is a powerful technique for probing protein structure and dynamics. libretexts.orgresearchgate.netplos.orgnih.gov A this compound derivative, potentially with one of the Z-groups replaced by a spectroscopic probe, could be incorporated into a peptide sequence. The probe's signal would then report on the local environment within the folded protein, providing insights that are not accessible with standard amino acids.
The following table outlines potential applications of this compound in the development of probes and conjugates.
| Application Area | Potential Role of this compound Derivatives |
| Cellular Imaging | As a scaffold for fluorescent dyes to track the localization and trafficking of peptides and proteins. |
| Drug Delivery | As a linker to attach therapeutic agents to targeting moieties like peptides or antibodies. mdpi.com |
| Structural Biology | As a carrier for spectroscopic probes (e.g., spin labels, fluorescent tags) to study protein conformation and dynamics. biorxiv.org |
| Diagnostics | As a component in the design of diagnostic agents that can bind to specific biomarkers. |
Future Prospects in Catalysis and Supramolecular Chemistry
The imidazole side chain of histidine plays a crucial role in the catalytic activity of many enzymes and in the formation of complex supramolecular structures. While the protecting groups on this compound modulate this reactivity, they also introduce new possibilities in catalysis and materials science.
Catalysis: The protected imidazole ring of this compound could act as a ligand for metal catalysts. The benzyloxycarbonyl groups, while electron-withdrawing, still leave the potential for coordination with metal ions. This could lead to the development of novel chiral catalysts for asymmetric synthesis, where the this compound unit provides a defined stereochemical environment. Research on palladium-catalyzed reactions with protected histidine derivatives demonstrates the feasibility of using such compounds in modern catalytic systems. researchgate.netacs.org The development of catalysts for both hydrogenation and dehydrogenation reactions is an active area of research where novel ligands are continuously sought. anu.edu.audoi.orgresearchgate.netthieme-connect.de
Supramolecular Chemistry: The self-assembly of small molecules into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and materials science. nih.gov Protected amino acids, particularly those with aromatic moieties like the Fmoc-group, are known to self-assemble into various structures such as nanofibers and nanotubes. acs.orgresearchgate.netrsc.org The two benzyl groups in this compound provide significant potential for π-π stacking interactions, which could drive the self-assembly of this molecule into ordered supramolecular architectures. durham.ac.ukrsc.orgunime.it The resulting materials could exhibit interesting properties, such as forming gels or acting as scaffolds for other molecules.
Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. wikipedia.org The carboxylic acid and the nitrogen atoms of the imidazole ring make histidine derivatives attractive candidates for use as linkers in MOFs. While the protecting groups on this compound would need to be considered, derivatives of this compound could be designed to create MOFs with specific pore sizes and functionalities, potentially for applications in gas storage, separation, or catalysis. acs.orgrsc.orgacs.orgnih.gov
The table below highlights the potential future applications of this compound in these emerging fields.
| Research Area | Potential Application of this compound |
| Asymmetric Catalysis | As a chiral ligand for metal catalysts to control the stereochemical outcome of chemical reactions. |
| Supramolecular Gels | Self-assembly into fibrous networks capable of gelling solvents for applications in materials science and biomedicine. |
| Nanomaterials | Formation of well-defined nanostructures like nanotubes or nanoribbons through controlled self-assembly. |
| Metal-Organic Frameworks | As a building block for the construction of porous crystalline materials with tailored properties. |
Q & A
Basic Research Questions
Q. How can researchers determine the ratio of τ-Bzl to π-Bzl isomers in Z-His(Z)-OH batches, and what analytical methods are most reliable for this purpose?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 220 nm to separate isomers. Calibrate with reference standards of pure τ-Bzl and π-Bzl isomers. Validate reproducibility by testing multiple batches under identical conditions .
- Data Consideration : Report retention times, peak area ratios, and purity thresholds (>98% per COA standards ).
Q. What experimental protocols are recommended to assess the solubility and stability of this compound in common organic solvents (e.g., DMSO, DMF) under varying storage temperatures?
- Methodology : Prepare saturated solutions in anhydrous solvents, filter, and quantify solubility via gravimetric analysis. Monitor stability by NMR (1H, 13C) over 72 hours at -20°C, 4°C, and room temperature .
- Data Contradictions : Note discrepancies between theoretical solubility (e.g., 10 mM in DMSO ) and empirical observations due to isomer aggregation.
Q. How should researchers design synthetic routes to incorporate this compound into peptide sequences while minimizing side reactions (e.g., racemization or benzyl group cleavage)?
- Methodology : Use Fmoc/t-Bu solid-phase synthesis with HBTU/DIPEA activation. Optimize coupling times (≤2 hours) and deprotection steps (20% piperidine in DMF). Monitor racemization via Marfey’s reagent derivatization .
Advanced Research Questions
Q. What mechanistic insights explain the preferential formation of τ-Bzl over π-Bzl isomers during this compound synthesis, and how can reaction conditions be tuned to alter isomer ratios?
- Methodology : Conduct DFT calculations to model transition states during benzylation. Experimentally vary reaction temperature (0°C vs. 25°C), base (NaH vs. K2CO3), and solvent polarity (THF vs. DCM) to correlate with isomer distribution .
- Data Interpretation : Compare computational energy barriers with HPLC-determined isomer ratios to identify thermodynamic vs. kinetic control .
Q. How do τ-Bzl and π-Bzl isomers of this compound influence the secondary structure of model peptides (e.g., α-helix stabilization or β-sheet disruption) in circular dichroism (CD) studies?
- Methodology : Synthesize model peptides (e.g., Ac-His-Ala5-His-NH2) with pure τ-Bzl or π-Bzl isomers. Acquire CD spectra in 10 mM phosphate buffer (pH 7.4) and analyze using K2D3 or CONTIN algorithms .
- Contradictions : Address discrepancies in literature regarding histidine’s role in helix propensity when protected with benzyl groups .
Q. What strategies can mitigate batch-to-batch variability in this compound purity, particularly in trace metal contamination affecting downstream catalytic applications?
- Methodology : Implement ICP-MS to quantify trace metals (e.g., Fe, Cu). Purify via Chelex-100 resin treatment and validate using EDTA titration. Correlate metal content with catalytic activity in model reactions (e.g., hydrolysis assays) .
Methodological Guidance for Addressing Contradictions
- Cross-Validation : When isomer ratios conflict with literature (e.g., τ-Bzl dominance vs. equal distribution in older studies), replicate experiments using identical solvents and analytical conditions .
- Error Analysis : For solubility discrepancies, distinguish between intrinsic solubility (theoretical) and practical solubility (empirical) by reporting solvent lot numbers, water content, and degassing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
